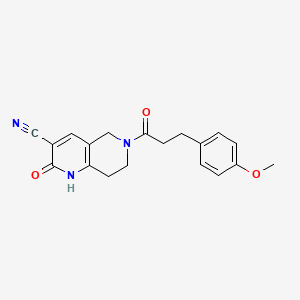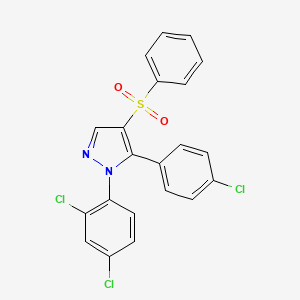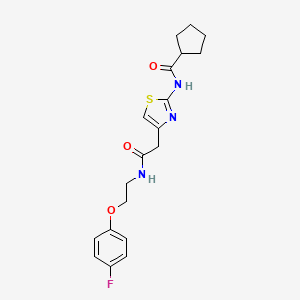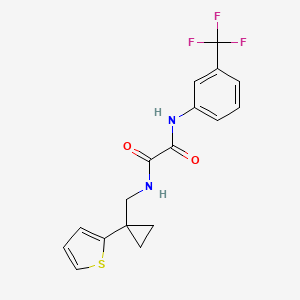![molecular formula C21H22FN3O4S2 B2715709 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole CAS No. 897478-04-5](/img/structure/B2715709.png)
2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups, including a piperazine ring, a benzothiazole ring, a methoxy group, and a sulfonyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and piperazine rings would add a level of rigidity to the molecule, while the sulfonyl and methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various reactions, including alkylation and acylation . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s solubility in polar solvents . The piperazine ring could potentially make the compound basic .Applications De Recherche Scientifique
Antimicrobial Applications
Compounds structurally related to 2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole have been synthesized and evaluated for their antimicrobial properties. These compounds, including those with modifications in the benzothiazole and piperazine components, have shown considerable antibacterial activity against various bacterial strains. For instance, novel pyridine derivatives incorporating substituted benzothiazole and piperazine moieties demonstrated significant antibacterial and antifungal effects, indicating the potential of these compounds in addressing microbial resistance (Patel & Agravat, 2009; Patel, Agravat, & Shaikh, 2011).
Anticancer and Antiproliferative Activities
Research on benzothiazole derivatives, including those linked with piperazine, has identified potent anticancer and antiproliferative properties. A series of compounds synthesized with these moieties were tested in vitro against a wide range of human tumor-derived cell lines, indicating their potential as candidates for cancer therapy (Al-Soud et al., 2010).
Antiviral Activities
Derivatives incorporating elements of the queried compound's structure have been evaluated for their antiviral efficacy. These studies aim to identify new treatments for viral infections, including those caused by the Human Immunodeficiency Virus (HIV), although specific compounds in this class have not shown significant activity against HIV-1 and HIV-2 (Al-Soud et al., 2010).
Chemical Synthesis and Analytical Applications
Compounds related to the queried molecule have been utilized in chemical synthesis, demonstrating the versatility of the benzothiazole and piperazine moieties. For example, a sulfonate reagent was developed for analytical derivatization in liquid chromatography, highlighting the role of these compounds in facilitating sensitive detection and analysis of analytes (Wu et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S2/c1-29-17-3-2-4-18-20(17)23-21(30-18)25-12-10-24(11-13-25)19(26)9-14-31(27,28)16-7-5-15(22)6-8-16/h2-8H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPRLZXHLNLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)



![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2715642.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)
![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)
